(6R)-Hydroxy (R,S)-Palonosetron
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Overview
Description
The compound (6R)-Hydroxy (R,S)-Palonosetron is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic octane ring and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Hydroxy (R,S)-Palonosetron typically involves multiple steps, including the formation of the bicyclic octane ring and the tetrahydroisoquinoline moiety. Common synthetic routes may involve the use of palladium-catalyzed reactions, such as alkenylation, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound (6R)-Hydroxy (R,S)-Palonosetron can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The bicyclic octane ring and the tetrahydroisoquinoline moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biology, the compound’s potential interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding. Its bicyclic structure may allow it to interact with specific biological targets, providing insights into its biological activity.
Medicine
In medicine, the compound’s unique structure and potential biological activity make it a candidate for drug development. It could be explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry
In industry, the compound could be used in the development of new materials and chemical processes. Its unique structure and reactivity make it a valuable component in the design of new catalysts and functional materials.
Mechanism of Action
The mechanism by which (6R)-Hydroxy (R,S)-Palonosetron exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic and tetrahydroisoquinoline derivatives, such as:
- (6R)-Hydroxy (R,S)-Palonosetron
- 4,4’-Difluorobenzophenone
- NH4S and NH4S2
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the bicyclic octane ring and the tetrahydroisoquinoline moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3aR,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXMUXWGXFPLG-IAOVAPTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C3[C@@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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